2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents The final step involves the reaction with 2-methoxybenzaldehyde to form the acetohydrazide derivative .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in treating parasitic infections and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The benzimidazole moiety is known to interact with DNA, which can result in the inhibition of DNA synthesis and cell division .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzylidene)acetohydrazide These compounds share the benzimidazole core but differ in their substituents, which can affect their pharmacological properties and applications. The unique combination of the 2-chlorobenzyl and 2-methoxyphenyl groups in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide contributes to its distinct chemical behavior and potential applications.
Properties
Molecular Formula |
C24H21ClN4O2S |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-31-22-13-7-3-8-17(22)14-26-28-23(30)16-32-24-27-20-11-5-6-12-21(20)29(24)15-18-9-2-4-10-19(18)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
AGKQBIRJNNCTNG-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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